molecular formula C12H11N5O B4478982 2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4478982
M. Wt: 241.25 g/mol
InChI Key: OETMWVVGTJIXBK-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Chemical Reactions Analysis

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and iodine/potassium iodide (I2/KI) for oxidative N-N bond formation . Major products formed from these reactions include various 1,2,4-triazolo derivatives, which are of significant interest in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction plays a pivotal role in various biological processes, including metabolism and aging.

Comparison with Similar Compounds

2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other triazolopyrimidines, such as 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar synthetic routes and chemical properties but differ in their specific applications and biological targets.

Properties

IUPAC Name

2-(methoxymethyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-8-11-15-12-14-7-4-10(17(12)16-11)9-2-5-13-6-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETMWVVGTJIXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(Methoxymethyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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